molecular formula C20H18N2O2 B2533746 N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946370-40-7

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2533746
CAS No.: 946370-40-7
M. Wt: 318.376
InChI Key: WJCNPFUTRQBFOH-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a chemical compound offered for early-stage discovery research. This molecule is characterized by its hybrid structure, incorporating a 4,5,6,7-tetrahydro-2,1-benzoxazole heterocyclic scaffold linked to a [1,1'-biphenyl]-4-carboxamide group . The 4,5,6,7-tetrahydro-2,1-benzoxazole core is a bicyclic system that is partially saturated, a feature often explored in medicinal chemistry to modulate the properties of lead compounds . The biphenyl component is a common pharmacophore known for its potential to engage with various biological targets through aromatic interactions. As a result, this compound may serve as a valuable chemical building block or a starting point for researchers investigating new chemical entities in areas such as medicinal chemistry and chemical biology. Its specific mechanism of action and full research applications are yet to be characterized. This product is sold for laboratory research purposes only.

Properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19(21-20-17-8-4-5-9-18(17)22-24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNPFUTRQBFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxazole ring followed by the introduction of the biphenyl carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Benzoxazole Substituents

Several analogs retain the biphenyl carboxamide core but vary in the substituent attached to the nitrogen atom. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl C19H18N2O2 306.36 Benzoxazole ring enhances rigidity and hydrogen-bonding potential
2-(4-Fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide 4-Fluorophenoxy butanamide C17H19FN2O3 318.34 Fluorine atom increases electronegativity and lipophilicity
4-(Prop-2-en-1-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide Allyloxybenzamide C17H18N2O3 298.34 Allyl group introduces potential for metabolic oxidation
4-(2-Methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide Isobutoxybenzamide C19H22N2O3 326.39 Branched alkoxy group improves solubility

Key Findings :

  • The fluorophenoxy analog (318.34 g/mol) exhibits higher molecular weight due to fluorine substitution, which may enhance membrane permeability but reduce metabolic stability compared to the target compound .

Biphenyl Carboxamide Derivatives with Alternative Amine Moieties

Replacing the tetrahydrobenzoxazole group with other cyclic amines significantly alters pharmacological profiles:

Compound Name Amine Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Reference
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide Cyclooctyl C21H25NO 307.43 50% (via flash chromatography)
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide Decahydronaphthalen-1-yl C23H27NO 333.47 84% (via triple precipitation)
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide Cyclohexyl C19H21NO 279.38 Not specified

Key Findings :

  • Cyclohexyl analogs (279.38 g/mol) demonstrate simpler synthesis but may lack the conformational rigidity provided by the benzoxazole ring in the target compound .

Analogs with Modified Biphenyl Groups

Substituting the biphenyl moiety with other aromatic systems alters electronic properties:

Compound Name Aromatic System Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide Biphenyl + thiazole C16H12N2OS 280.35 Unknown (logP = 4.01 suggests high lipophilicity)
N-(1,5-Dimethylhexyl)-[1,1'-biphenyl]-4-carboxamide Biphenyl + branched alkyl C21H27NO 309.45 Not reported

Key Findings :

  • The thiazole-containing analog (280.35 g/mol) has a lower molecular weight and higher logP (4.01), indicating enhanced lipid membrane penetration but possible toxicity risks .
  • Branched alkyl chains (e.g., 1,5-dimethylhexyl) increase steric bulk, which might interfere with receptor binding compared to the planar benzoxazole group .

Biological Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H18N2O3C_{17}H_{18}N_{2}O_{3} and a molecular weight of 298.34 g/mol. The structure features a benzoxazole moiety that is known for its role in various pharmacological activities.

Mechanisms of Biological Activity

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : Compounds with a benzoxazole structure have been shown to possess antimicrobial properties against various pathogens. Studies suggest that this compound can inhibit the growth of bacteria and fungi by disrupting cellular processes.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it has been reported to induce apoptosis in MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells through the activation of specific apoptotic pathways .
  • Anti-inflammatory Effects : this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Assays

Assay Type Target/Cell Line Outcome Reference
Cytotoxicity AssayMCF-7 (Breast Cancer)IC50 = 12 μM
Cytotoxicity AssayHCT-116 (Colorectal Carcinoma)IC50 = 15 μM
Antimicrobial AssayStaphylococcus aureusInhibition Zone = 15 mm
Anti-inflammatory AssayRAW 264.7 MacrophagesReduced TNF-alpha levels

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound against human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of 12 μM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a notable inhibition zone of 15 mm in disk diffusion assays, suggesting potential as an antimicrobial agent.

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